molecular formula C10H7F3N2O2 B444559 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 152418-52-5

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B444559
CAS No.: 152418-52-5
M. Wt: 244.17g/mol
InChI Key: RCYAMEKUNPRZAA-UHFFFAOYSA-N
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Description

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide is an organic compound with the molecular formula C10H7F3N2O2 It is a derivative of cyanoacetamide, featuring a trifluoromethoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-(trifluoromethoxy)aniline with cyanoacetic acid or its esters under basic conditions. The reaction proceeds as follows:

  • Reaction with Cyanoacetic Acid

      Reagents: 4-(trifluoromethoxy)aniline, cyanoacetic acid, and a base (e.g., sodium hydroxide).

      Conditions: The reaction is carried out in an aqueous or organic solvent at elevated temperatures (e.g., 70°C) for several hours.

      Product: this compound.

  • Reaction with Cyanoacetic Ester

      Reagents: 4-(trifluoromethoxy)aniline, methyl or ethyl cyanoacetate, and a base (e.g., sodium ethoxide).

      Conditions: The reaction is performed in an organic solvent (e.g., ethanol) at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Condensation Reactions: The active hydrogen on the cyanoacetamide moiety can engage in condensation reactions with aldehydes or ketones, leading to the formation of heterocyclic compounds.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate).

    Condensation Reactions: Aldehydes or ketones in the presence of a base (e.g., sodium ethoxide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted cyanoacetamides.

    Condensation Reactions: Formation of heterocyclic compounds such as pyridines or quinolines.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a tool compound in biochemical assays to study enzyme inhibition and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyano group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact molecular pathways depend on the specific application and target protein.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    2-cyano-N-[4-(methoxy)phenyl]acetamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    2-cyano-N-[4-(fluoro)phenyl]acetamide: Similar structure but with a fluoro group instead of a trifluoromethoxy group.

Uniqueness

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it suitable for various applications in medicinal and materials chemistry.

Properties

IUPAC Name

2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)17-8-3-1-7(2-4-8)15-9(16)5-6-14/h1-4H,5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYAMEKUNPRZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361142
Record name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152418-52-5
Record name 2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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